This pathway involves the direct condensation of 2-chloro-4-nitroaniline with nicotinoyl chloride in the presence of a suitable base. []
This approach utilizes an amide coupling reaction between nicotinic acid and 2-chloro-4-nitroaniline using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of a base. []
N-(2-chloro-4-nitrophenyl)nicotinamide undergoes catalytic hydrogenation, primarily targeting the nitro group. Research has demonstrated the use of stabilized palladium nanoparticle-organic-silica catalysts for the chemoselective reduction of the nitro group to an amine, yielding the corresponding primary amine derivative. [] This reaction proceeds through a condensation mechanism with the formation of an azo dimer intermediate. []
N-(2-chloro-4-nitrophenyl)nicotinamide can form co-crystals with other molecules via hydrogen bonding interactions. For instance, it forms a 1:1 co-crystal with nicotinamide, facilitated by a carboxylic acid-pyridine hydrogen bond. [] This co-crystal displays enhanced thermal stability compared to its individual components, highlighting its potential applications in pharmaceutical formulations. []
Melting Point: The melting point of N-(2-chloro-4-nitrophenyl)nicotinamide is higher than its individual components when in a co-crystal structure, signifying improved thermal stability. []
Hydrogen Bonding: The molecule exhibits a propensity to form intermolecular hydrogen bonds, particularly through the amide group and nitro group. [, ] These interactions influence its crystal packing and solid-state properties.
Catalytic Hydrogenation Model Compound: N-(2-chloro-4-nitrophenyl)nicotinamide serves as a model compound to study chemoselective hydrogenation reactions, particularly in the context of pharmaceutical production using flow chemistry techniques. []
Pharmaceutical Co-crystal Formation: The compound forms co-crystals with other molecules like nicotinamide, offering enhanced thermal stability and potentially improved solubility. [] This property has significant implications for developing pharmaceutical formulations with better bioavailability and stability.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: